Oxatomide

Catalog No.
S538363
CAS No.
60607-34-3
M.F
C27H30N4O
M. Wt
426.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Oxatomide

CAS Number

60607-34-3

Product Name

Oxatomide

IUPAC Name

3-[3-(4-benzhydrylpiperazin-1-yl)propyl]-1H-benzimidazol-2-one

Molecular Formula

C27H30N4O

Molecular Weight

426.6 g/mol

InChI

InChI=1S/C27H30N4O/c32-27-28-24-14-7-8-15-25(24)31(27)17-9-16-29-18-20-30(21-19-29)26(22-10-3-1-4-11-22)23-12-5-2-6-13-23/h1-8,10-15,26H,9,16-21H2,(H,28,32)

InChI Key

BAINIUMDFURPJM-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

KW 4354, KW-4354, oxatimide, oxatomide, R 35443, R35443, Tinset

Canonical SMILES

C1CN(CCN1CCCN2C3=CC=CC=C3NC2=O)C(C4=CC=CC=C4)C5=CC=CC=C5

The exact mass of the compound Oxatomide is 426.242 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 309710. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperazines - Supplementary Records. It belongs to the ontological category of organic molecular entity in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Oxatomide (CAS: 60607-34-3) is a highly lipophilic diphenylmethylpiperazine derivative utilized in pharmacological research as a dual-action histamine H1-receptor antagonist and mast cell stabilizer [1]. Unlike highly water-soluble, single-target antihistamines, oxatomide presents a distinct physicochemical profile characterized by poor aqueous solubility, a basic pKa of 7.2, and a high LogP of 5.62, classifying it as a rigorous Biopharmaceutics Drug Disposition Classification System (BDDCS) Class 2 benchmark[2]. For procurement scientists and assay developers, oxatomide is prioritized not merely for its H1 affinity, but for its potent, simultaneous inhibition of leukotriene generation and its highly specific blockade of intracellular calcium mobilization in mast cells[1].

Substituting oxatomide with standard H1 antagonists (such as cetirizine) or alternative mast cell stabilizers (such as ketotifen) fundamentally compromises experimental integrity in multi-pathway inflammatory models[1]. While cetirizine provides superior H1-receptor binding for pure antihistaminic readouts, it lacks oxatomide's specific intracellular calcium mobilization blockade in mast cells. Furthermore, substituting oxatomide with the structurally related calcium channel blocker verapamil introduces severe cardiac off-target effects, whereas oxatomide is highly selective for mast cell calcium channels [2]. Consequently, utilizing generic alternatives fails to replicate oxatomide's specific dual-inhibition of both histamine release and leukotriene C4 generation, making it an indispensable, non-interchangeable reagent for complex allergy and formulation modeling [1].

Superior Inhibition of Leukotriene C4 Generation vs. Ketotifen

In comparative human leukocyte assays stimulated by calcium ionophore A23187, oxatomide demonstrates significantly greater potency in inhibiting leukotriene C4 (LTC4) generation than the structurally distinct dual-action agent ketotifen [1].

Evidence DimensionInhibition of LTC4 generation (IC50)
Target Compound DataOxatomide IC50 = 6 µM
Comparator Or BaselineKetotifen IC50 = 80 µM
Quantified Difference13.3-fold higher potency for oxatomide in LTC4 inhibition
ConditionsHuman peripheral leukocytes stimulated with calcium ionophore A23187

For researchers designing dual-pathway (histamine/leukotriene) inhibition assays, oxatomide provides a significantly stronger and more reliable baseline for LTC4 suppression than ketotifen.

Mast Cell-Selective Calcium Antagonism vs. Verapamil

Oxatomide acts as a calcium antagonist to prevent histamine release, but unlike standard calcium channel blockers like verapamil, its activity is highly tissue-specific [1]. It inhibits 45Ca uptake into mast cells more potently than verapamil, yet exhibits significantly lower potency in neonatal heart cells, avoiding cardiovascular interference[1].

Evidence DimensionTissue-specific 45Ca uptake inhibition
Target Compound DataPotent inhibition of 48/80-induced 45Ca uptake in mast cells; minimal effect on heart cells
Comparator Or BaselineVerapamil (potent in heart cells, weaker in mast cells)
Quantified DifferenceInverted tissue selectivity profile favoring mast cells over cardiac tissue
ConditionsRat peritoneal mast cells vs. neonatal heart cells, 48/80-induced 45Ca uptake

This selectivity enables researchers to study calcium-dependent mast cell degranulation without confounding cardiac calcium channel blockade, making it a superior specialized reagent.

Modulation of Histamine Methyl Transferase (HMT) Under High Substrate Load

In human skin enzyme assays, oxatomide exhibits a unique concentration-dependent modulation of Histamine Methyl Transferase (HMT) [1]. While it suppresses HMT at low histamine levels, it actively relieves substrate inhibition at high histamine concentrations (25-100 µM), thereby increasing the enzyme's localized degradation capacity [1].

Evidence DimensionHMT activity at high substrate concentrations
Target Compound DataOxatomide partially relieves substrate inhibition, increasing HMT activity
Comparator Or BaselineUnmedicated HMT (exhibits substrate inhibition and decreased activity at >10 µM histamine)
Quantified DifferenceReversal of substrate-induced enzyme inhibition at 25-100 µM histamine
ConditionsIn vitro human skin HMT assay, 7.3 µg/ml oxatomide

Provides a unique pharmacological tool for dermatological researchers studying enzymatic histamine degradation and localized allergic response clearance.

High Lipophilicity Benchmark for BDDCS Class 2 Formulation

Oxatomide possesses a high calculated partition coefficient and very low aqueous solubility, firmly placing it in the Biopharmaceutics Drug Disposition Classification System (BDDCS) Class 2[1]. Its distinct physicochemical properties (LogP ~5.62, pKa ~7.2) make it an exceptionally rigorous model compound for testing solubility-enhancing formulations compared to typical hydrophilic H1 antagonists[1].

Evidence DimensionLipophilicity (LogP) and Solubility Classification
Target Compound DataOxatomide (LogP = 5.62, pKa = 7.2, low solubility)
Comparator Or BaselineStandard hydrophilic antihistamines (e.g., cetirizine LogP ~1.5)
Quantified DifferenceHighly lipophilic, poorly soluble profile requiring advanced formulation strategies
ConditionsPhysicochemical profiling for BDDCS classification and urinary excretion modeling

Serves as a challenging, procurement-relevant active pharmaceutical ingredient (API) for validating novel lipid-based delivery systems or amorphous solid dispersions.

Dual-Pathway Inflammation Assay Baseline

Leveraging its 13-fold higher potency against LTC4 generation compared to ketotifen, oxatomide is the optimal reference compound for in vitro assays evaluating simultaneous histamine and leukotriene blockade[1].

Mast Cell-Specific Calcium Signaling Research

Due to its high selectivity for mast cell calcium channels over cardiac calcium channels, oxatomide is ideal for isolating mast cell degranulation pathways without off-target cardiovascular interference[2].

Advanced Formulation and Solubility Enhancement Validation

As a classic BDDCS Class 2 molecule with a high LogP (5.62) and basic pKa (7.2), oxatomide is an excellent challenging API for materials scientists developing novel polymeric excipients, lipid nanoparticles, or amorphous solid dispersions [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

426.24196159 Da

Monoisotopic Mass

426.24196159 Da

Heavy Atom Count

32

Appearance

Solid powder

Melting Point

153.6 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

J31IL9Z2EE

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Anti-Allergic Agents

ATC Code

R - Respiratory system
R06 - Antihistamines for systemic use
R06A - Antihistamines for systemic use
R06AE - Piperazine derivatives
R06AE06 - Oxatomide

KEGG Target based Classification of Drugs

Enzymes
Oxidoreductases (EC1)
Dioxygenases [EC:1.13.11.-]
ALOX5 [HSA:240] [KO:K00461]

Pictograms

Irritant

Irritant

Other CAS

60607-34-3

Wikipedia

Oxatomide

Dates

Last modified: 08-15-2023
1: Tobe M, Tsuboi K, Hasegawa F, Fujiwara N, Inoue Y, Isobe M, Isobe Y. Synthesis and biological evaluation of novel orally available 1-phenyl-6-aminouracils containing dimethyldihydrobenzofuranol structure for the treatment of allergic skin diseases. Bioorg Med Chem Lett. 2016 Feb 15;26(4):1292-5. doi: 10.1016/j.bmcl.2016.01.019. Epub 2016 Jan 8. PubMed PMID: 26786694.
2: Yoshida K, Ito M, Matsuoka I. P2X7 receptor antagonist activity of the anti-allergic agent oxatomide. Eur J Pharmacol. 2015 Nov 15;767:41-51. doi: 10.1016/j.ejphar.2015.10.002. Epub 2015 Oct 16. PubMed PMID: 26463039.
3: Raschi E, Poluzzi E, Salvo F, Koci A, Suling M, Antoniazzi S, Perina L, Hazell L, Moretti U, Sturkenboom M, Garbe E, Pariente A, De Ponti F. The Contribution of National Spontaneous Reporting Systems to Detect Signals of Torsadogenicity: Issues Emerging from the ARITMO Project. Drug Saf. 2016 Jan;39(1):59-68. doi: 10.1007/s40264-015-0353-1. PubMed PMID: 26446144; PubMed Central PMCID: PMC4712251.
4: Curtin Whelan L, Geary M, Sweetman P. Development and validation of a rapid liquid chromatographic method for the determination of oxatomide and its related impurities. J Chromatogr Sci. 2014 Nov-Dec;52(10):1267-72. doi: 10.1093/chromsci/bmt209. Epub 2014 Jan 27. PubMed PMID: 24474428.
5: Hashem FM, Mostafa M, Shaker M, Nasr M. In Vitro and In Vivo Evaluation of Oxatomide β -Cyclodextrin Inclusion Complex. J Pharm (Cairo). 2013;2013:629593. doi: 10.1155/2013/629593. Epub 2012 Dec 6. PubMed PMID: 26555988; PubMed Central PMCID: PMC4595936.
6: Antoniazzi S, Cattaneo D, Perrone V, Carnovale C, Cherubini S, Mugolino MC, Clementi F, Zuccotti G, Clementi E, Radice S. Inflammation and neurological adverse drugs reactions: a case of long lasting impaired consciousness after oxatomide administration in a patient with gastroenteritis. Ital J Pediatr. 2012 Mar 30;38(1):11. doi: 10.1186/1824-7288-38-11. PubMed PMID: 22464080; PubMed Central PMCID: PMC3337248.
7: Mizuguchi H, Ono S, Hattori M, Fukui H. Inverse agonistic activity of antihistamines and suppression of histamine H1 receptor gene expression. J Pharmacol Sci. 2012;118(1):117-21. Epub 2011 Dec 21. PubMed PMID: 22186623.
8: Balraj C, Ganesh K, Elango KP. Molecular complexes of ketaconazole and oxatomide with p-chloranil: spectroscopic and spectrofluorimetric studies. Spectrochim Acta A Mol Biomol Spectrosc. 2011 Sep;79(5):1137-44. doi: 10.1016/j.saa.2011.04.033. Epub 2011 May 12. PubMed PMID: 21632281.
9: Shoji N, Asano K, Furuta A, Hirano K, Suzaki H. Effect of histamine H1 receptor antagonists on TARC/CCL17 and MDC/CCL22 production from CD14+ cells induced by antigenic stimulation in vitro. Int Arch Allergy Immunol. 2011;155(1):38-51. doi: 10.1159/000318720. Epub 2010 Nov 25. PubMed PMID: 21109747.
10: Phan H, Moeller ML, Nahata MC. Treatment of allergic rhinitis in infants and children: efficacy and safety of second-generation antihistamines and the leukotriene receptor antagonist montelukast. Drugs. 2009;69(18):2541-76. doi: 10.2165/9884960-000000000-00000. PubMed PMID: 19943707.
11: Hishinuma S, Sato Y, Kobayashi Y, Komazaki H, Saito M. Intact cell binding for in vitro prediction of sedative and non-sedative histamine H1-receptor antagonists based on receptor internalization. J Pharmacol Sci. 2008 May;107(1):66-79. Epub 2008 Apr 29. PubMed PMID: 18446005.
12: She X, Wu L, Wei H, Liu W, Chen Y. Determination of oxatomide in human plasma by high-performance liquid chromatography-electrospray ionization mass spectrometry. Biomed Chromatogr. 2008 Jul;22(7):746-52. doi: 10.1002/bmc.992. PubMed PMID: 18348338.
13: Buyse GM, Goemans N, Henricson E, Jara A, van den Hauwe M, Leshner R, Florence JM, Mayhew JE, Escolar DM. CINRG pilot trial of oxatomide in steroid-naïve Duchenne muscular dystrophy. Eur J Paediatr Neurol. 2007 Nov;11(6):337-40. Epub 2007 Apr 24. PubMed PMID: 17459739.
14: Ebihara S, Kurachi H, Watanabe Y. A simple preparation method for mouse eosinophils and their responses to anti-allergic drugs. Inflamm Res. 2007 Mar;56(3):112-7. PubMed PMID: 17406808.
15: Park YS, Auo HJ, Jeon EJ, Chang KH, Lee SK, Lee DH. Effect of inhibitor of tumor necrosis factor-alpha and oxatomide on immune mediated otitis media. Laryngoscope. 2006 Sep;116(9):1642-6. PubMed PMID: 16954996.
16: Kakutani C, Ogino S, Ikeda H, Enomoto T. [Comparison of clinical efficacy and cost-quality of antihistamines in early treatment for Japanese cedar pollinosis]. Arerugi. 2006 May;55(5):554-65. Japanese. PubMed PMID: 16883093.
17: Ujiie H, Shimizu T, Natsuga K, Arita K, Tomizawa K, Shimizu H. Severe cholinergic urticaria successfully treated with scopolamine butylbromide in addition to antihistamines. Clin Exp Dermatol. 2006 Jul;31(4):588-9. PubMed PMID: 16716168.
18: Pandeeswaran M, Elango KP. Solvent effect on the charge transfer complex of oxatomide with 2,3-dichloro-5,6-dicyanobenzoquinone. Spectrochim Acta A Mol Biomol Spectrosc. 2006 Dec;65(5):1148-53. Epub 2006 Feb 20. PubMed PMID: 16488184.
19: Malheiro D, Cadinha S, Rodrigues J, Vaz M, Castel-Branco MG. Nimesulide-induced fixed drug eruption. Allergol Immunopathol (Madr). 2005 Sep-Oct;33(5):285-7. PubMed PMID: 16287549.
20: Parant F, Moulsma M, Gagnieu MC, Lardet G. Hydroxyzine and metabolites as a source of interference in carbamazepine particle-enhanced turbidimetric inhibition immunoassay (PETINIA). Ther Drug Monit. 2005 Aug;27(4):457-62. PubMed PMID: 16044102.

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